4-Oxo-4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butansäure
Übersicht
Beschreibung
4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid is a chemical compound with the molecular formula C12H16N4O3 and a molecular weight of 264.28 g/mol It is characterized by the presence of a pyrimidinyl group attached to a piperazine ring, which is further connected to a butanoic acid moiety
Wissenschaftliche Forschungsanwendungen
4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Wirkmechanismus
Target of Action
It has been suggested that the compound may have analgesic and anti-inflammatory activities , implying potential targets could be enzymes involved in inflammation and pain perception, such as cyclooxygenases .
Mode of Action
It is suggested that the compound may inhibit cyclooxygenases , enzymes that play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound could potentially reduce inflammation and alleviate pain .
Biochemical Pathways
The compound’s effect on biochemical pathways is likely related to the inflammatory response. Inflammation involves a complex set of biochemical pathways, including the arachidonic acid pathway. Cyclooxygenases, potential targets of the compound, are key enzymes in this pathway . By inhibiting these enzymes, the compound could disrupt the pathway, reducing the production of pro-inflammatory mediators and thereby alleviating inflammation .
Result of Action
The compound’s action at the molecular and cellular levels could result in reduced inflammation and pain relief, as suggested by its potential analgesic and anti-inflammatory activities . .
Vorbereitungsmethoden
The synthesis of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid typically involves the reaction of 4-(pyrimidin-2-yl)piperazine with succinic anhydride under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane, and requires the use of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques, such as recrystallization or column chromatography, to obtain the pure compound.
Analyse Chemischer Reaktionen
4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidinyl or piperazine groups can be substituted with other functional groups using appropriate reagents and conditions.
Vergleich Mit ähnlichen Verbindungen
4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid can be compared with other similar compounds, such as:
4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid: This compound has a pyridinyl group instead of a pyrimidinyl group, which may result in different chemical and biological properties.
1-(2-Pyrimidyl)piperazine: This compound lacks the butanoic acid moiety, which may affect its solubility and reactivity.
Biologische Aktivität
4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid, a compound with significant pharmacological potential, has garnered attention in medicinal chemistry and drug development. This article reviews its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its therapeutic implications.
The compound is characterized by the following chemical properties:
- IUPAC Name: 4-oxo-4-[4-(2-pyrimidinyl)-1-piperazinyl]butanoic acid
- Molecular Formula: C12H16N4O3
- Molecular Weight: 248.28 g/mol
- Melting Point: 168–170 °C
- CAS Number: 213186-60-8
The biological activity of 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid primarily involves its interaction with various biological targets:
-
Enzyme Inhibition:
- The compound has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression. For instance, it shows promising inhibitory effects on the enzyme ketohexokinase (KHK), which is linked to fructose metabolism and obesity management .
- Receptor Modulation:
- Antitumor Activity:
Table 1: Summary of Biological Activities
Activity Type | Mechanism/Target | Observations/Results |
---|---|---|
Enzyme Inhibition | Ketohexokinase (KHK) | IC50 values between 5–20 nM |
Receptor Modulation | GPCRs | Influences inflammatory cytokine production |
Antitumor Activity | Apoptosis induction | Reduces viability of cancer cell lines |
Case Study 1: Inhibition of KHK
A study conducted by Bristol-Myers Squibb demonstrated that compounds similar to 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid effectively inhibited KHK, leading to reduced levels of free fatty acids and triglycerides in vivo. This suggests potential applications in treating metabolic disorders like diabetes .
Case Study 2: Antitumor Efficacy
In vitro assays revealed that this compound could significantly decrease the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspase pathways leading to apoptosis, indicating its potential as an anticancer agent .
Eigenschaften
IUPAC Name |
4-oxo-4-(4-pyrimidin-2-ylpiperazin-1-yl)butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c17-10(2-3-11(18)19)15-6-8-16(9-7-15)12-13-4-1-5-14-12/h1,4-5H,2-3,6-9H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLFKHJNLTVYSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.